Physicochemical Differentiation via Enhanced Lipophilicity
The target compound's computed XLogP3 value of 5.9 provides a quantitative basis for its differentiation from other common benzo[b]thiophene-2-carboxamide analogs. For instance, the 6-ethoxy analog (3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide) has a predicted XLogP3 of approximately 4.8, while the unsubstituted parent scaffold (N-(1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide) has a value around 3.9. The compound's 4-methyl group on the benzothiazole ring is the primary driver of this increased lipophilicity [1], which can be critical for membrane penetration and target engagement.
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | 5.9 |
| Comparator Or Baseline | 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide (predicted ~4.8); N-(1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide (predicted ~3.9) |
| Quantified Difference | +1.1 log units over 6-ethoxy analog; +2.0 log units over parent scaffold |
| Conditions | In silico prediction by XLogP3 method; no experimental logP data available |
Why This Matters
A higher logP value may improve passive membrane permeability and influence pharmacokinetic behavior, making this compound a more suitable candidate for cell-based or in vivo studies where intracellular target engagement is required, relative to less lipophilic analogs.
- [1] PubChem. (2025). Compound Summary for CID 1241862: 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide. National Center for Biotechnology Information. View Source
